molecular formula C13H7Br2NOS B274201 (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

Cat. No. B274201
M. Wt: 385.08 g/mol
InChI Key: ATGHSIUUXCWJAU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one, also known as DBNBr, is a synthetic compound that has been widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is based on its ability to bind to amyloid fibrils. The compound contains a benzothiazole moiety, which is known to interact with the hydrophobic core of amyloid fibrils. The dibromocyclohexa-2,4-dien-1-one group in (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one provides a conjugated system that enhances the fluorescence signal upon binding to amyloid fibrils. The resulting fluorescence signal can be detected using a variety of imaging techniques, including fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects
(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been shown to have minimal biochemical and physiological effects in vitro and in vivo. The compound has low toxicity and does not affect cell viability or proliferation. In addition, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one does not interfere with the normal function of proteins or other cellular components. These properties make (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one a safe and reliable tool for studying protein aggregates in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is its ability to selectively bind to amyloid fibrils. This allows researchers to specifically target and image protein aggregates, which can be difficult to detect using other methods. In addition, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has a strong fluorescence signal, which makes it easy to detect and quantify amyloid fibrils in biological samples.
One limitation of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilutions for experiments. In addition, the fluorescence signal of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one can be affected by environmental factors, such as pH and temperature. These limitations should be taken into consideration when designing experiments using (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one.

Future Directions

There are several future directions for the use of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in scientific research. One area of interest is the development of new imaging techniques that can detect and quantify protein aggregates in vivo. (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has the potential to be used in combination with other imaging agents to provide a more comprehensive view of protein aggregation in biological systems.
Another area of interest is the development of new compounds based on the structure of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one. These compounds could have improved solubility and fluorescence properties, which would make them more useful for studying protein aggregates in biological systems.
Finally, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one could be used to study the effects of potential therapeutic agents on protein aggregation. By monitoring the fluorescence signal of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in the presence of therapeutic agents, researchers could determine the efficacy of these agents in preventing or reducing protein aggregation in vitro and in vivo.
Conclusion
In conclusion, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a valuable tool for studying protein aggregates in scientific research. The compound has a well-established synthesis method, selective binding to amyloid fibrils, and minimal biochemical and physiological effects. While there are limitations to its use, (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has the potential to be used in a variety of future research directions, including the development of new imaging techniques and compounds for studying protein aggregation.

Synthesis Methods

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is synthesized by reacting 2,4-dibromocyclohexa-2,4-dien-1-one with 2-aminobenzothiazole in the presence of a base. The reaction yields a yellow powder that is purified by recrystallization. The synthesis method for (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been well established and is easily reproducible.

Scientific Research Applications

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been widely used in scientific research for its ability to act as a fluorescent probe for detecting and imaging protein aggregates. Protein aggregates are associated with a number of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been shown to selectively bind to amyloid fibrils, which are the hallmark of these diseases, and emit a strong fluorescence signal. This makes (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one a valuable tool for studying the formation and progression of protein aggregates in vitro and in vivo.

properties

Product Name

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

Molecular Formula

C13H7Br2NOS

Molecular Weight

385.08 g/mol

IUPAC Name

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H7Br2NOS/c14-7-5-8(12(17)9(15)6-7)13-16-10-3-1-2-4-11(10)18-13/h1-6,16H/b13-8+

InChI Key

ATGHSIUUXCWJAU-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C\3/C=C(C=C(C3=O)Br)Br)/S2

SMILES

C1=CC=C2C(=C1)NC(=C3C=C(C=C(C3=O)Br)Br)S2

Canonical SMILES

C1=CC=C2C(=C1)NC(=C3C=C(C=C(C3=O)Br)Br)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.